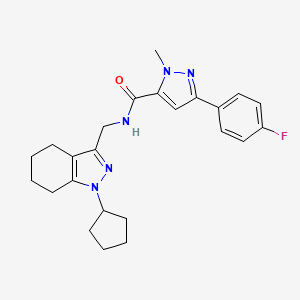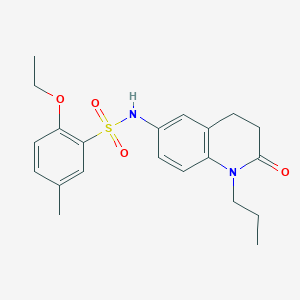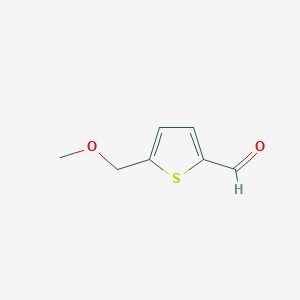
5-(Methoxymethyl)thiophene-2-carbaldehyde
Overview
Description
5-(Methoxymethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C7H8O2S and a molecular weight of 156.21 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)thiophene-2-carbaldehyde typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the formylation of 5-(methoxymethyl)thiophene using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 5-(Methoxymethyl)thiophene-2-carboxylic acid.
Reduction: 5-(Methoxymethyl)thiophene-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
5-(Methoxymethyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological pathways and as a building block for bioactive molecules.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)thiophene-2-carbaldehyde depends on its specific application
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways.
Receptors: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Cellular Processes: It can influence cellular processes such as gene expression, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-Methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxymethyl group.
5-Formylthiophene-2-carbaldehyde: Similar structure but with a formyl group instead of a methoxymethyl group.
Uniqueness
5-(Methoxymethyl)thiophene-2-carbaldehyde is unique due to its methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
5-(methoxymethyl)thiophene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-5-7-3-2-6(4-8)10-7/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOOAUIRQWEHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3016909.png)
![Methyl 4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)benzoate](/img/structure/B3016910.png)
![5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B3016912.png)
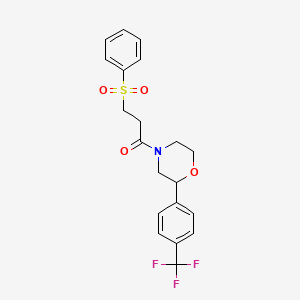
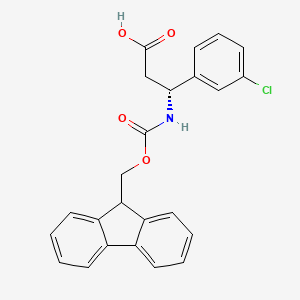
![(1S,4S,6R)-2-Oxabicyclo[2.2.1]heptan-6-amine;hydrochloride](/img/structure/B3016917.png)
![3-(4-bromophenyl)-1-(2,5-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3016920.png)
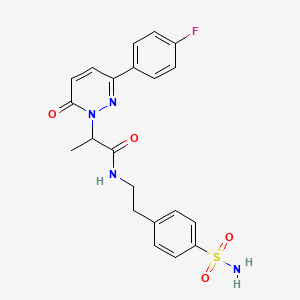
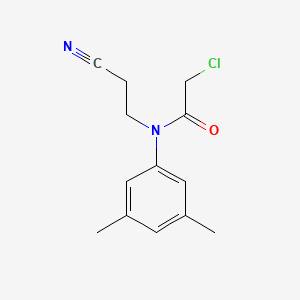
![2,5-difluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide](/img/structure/B3016924.png)
![2-[8-(benzylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

